

# NUC-7738: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**NUC-7738** is a novel ProTide therapeutic currently under clinical investigation for the treatment of various cancers. It is a phosphoramidate transformation of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. The development of **NUC-7738** was driven by the need to overcome the significant limitations of cordycepin, which, despite its potent in vitro activity, has failed to translate into a successful clinical therapeutic due to its rapid degradation in the bloodstream and poor cellular uptake.[1] [2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of **NUC-7738**.

### **Discovery and Rationale for Development**

The journey of **NUC-7738** begins with the naturally occurring adenosine analogue, 3'-deoxyadenosine (cordycepin), found in the fungus Cordyceps sinensis.[1] For centuries, this compound has been utilized in traditional Chinese medicine for its purported anti-cancer and anti-inflammatory effects.[1] However, its clinical utility has been hampered by several key factors:

 Rapid Inactivation: Cordycepin is rapidly deaminated and inactivated by the enzyme adenosine deaminase (ADA) in the bloodstream.[2]



- Poor Cellular Uptake: Its entry into cancer cells is dependent on the human equilibrative nucleoside transporter 1 (hENT1), which can be poorly expressed in some tumors.[2][3]
- Dependence on Intracellular Activation: Once inside the cell, cordycepin requires phosphorylation by adenosine kinase (ADK) to its active triphosphate form, 3'-dATP. This activation step can be inefficient in cancer cells.[2]

To address these limitations, NuCana developed **NUC-7738** utilizing their proprietary ProTide technology. This technology involves attaching a phosphoramidate moiety to the nucleoside analog.[2][4] This chemical modification is designed to:

- Protect from Degradation: The ProTide cap shields the molecule from enzymatic degradation by ADA in the plasma.[3]
- Bypass Transporters: It facilitates entry into cancer cells independently of hENT1 transporters.[3]
- Deliver a Pre-activated Moiety: Once inside the cell, the ProTide is cleaved, releasing the monophosphorylated, pre-activated form of the drug, bypassing the need for the initial, often rate-limiting, phosphorylation step by ADK.[2][4]

This strategic design results in significantly higher intracellular concentrations of the active anticancer metabolite, 3'-dATP, compared to the administration of cordycepin alone.[5]

#### **Mechanism of Action**

The mechanism of action of **NUC-7738** is a multi-faceted process that begins with its cellular uptake and culminates in the induction of apoptosis and modulation of key signaling pathways.

#### **Cellular Uptake and Activation**

Unlike its parent compound, **NUC-7738** enters cancer cells independently of the hENT1 transporter. Once inside the cell, the phosphoramidate moiety is cleaved by the ubiquitously expressed enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing 3'-deoxyadenosine monophosphate (3'-dAMP).[4][5][6] This pre-activated metabolite is then further phosphorylated to the active triphosphate form, 3'-dATP.





Click to download full resolution via product page

Cellular uptake and activation of NUC-7738.

#### **Molecular Targets and Signaling Pathways**

The active metabolite, 3'-dATP, exerts its anti-cancer effects through several mechanisms:

- Disruption of RNA Polyadenylation: As an ATP analog, 3'-dATP is incorporated into RNA chains, leading to the termination of RNA synthesis and disruption of polyadenylation.[3][7] This profoundly impacts gene expression in cancer cells.[3][7]
- Inhibition of the NF-κB Pathway: **NUC-7738** has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in cancer cell survival, proliferation, and inflammation.[5]



Induction of Apoptosis: By disrupting essential cellular processes and signaling pathways,
 NUC-7738 is a potent inducer of apoptosis (programmed cell death) in cancer cells.[4][5]



Click to download full resolution via product page

Downstream effects of the active metabolite 3'-dATP.

## Preclinical Development In Vitro Studies

A significant body of in vitro research has demonstrated the superior potency of **NUC-7738** compared to its parent compound, cordycepin.

Table 1: In Vitro Cytotoxicity of NUC-7738 vs. 3'-deoxyadenosine (Cordycepin)



| Cell Line      | Cancer Type     | NUC-7738 IC50<br>(μΜ) | 3'-<br>deoxyadenosi<br>ne IC50 (µM) | Fold<br>Improvement |
|----------------|-----------------|-----------------------|-------------------------------------|---------------------|
| Tera-1         | Teratocarcinoma | Data not<br>available | Data not<br>available               | >40x                |
| HAP1           | Leukemia-       | Data not              | Data not                            | Data not            |
|                | derived         | available             | available                           | available           |
| Gastric Cancer | Gastric Cancer  | Data not              | Data not                            | Data not            |
| Cell Lines     |                 | available             | available                           | available           |
| Renal Cancer   | Renal Cancer    | Data not              | Data not                            | Data not            |
| Cell Lines     |                 | available             | available                           | available           |
| Melanoma Cell  | Melanoma        | Data not              | Data not                            | Data not            |
| Lines          |                 | available             | available                           | available           |
| Ovarian Cancer | Ovarian Cancer  | Data not              | Data not                            | Data not            |
| Cell Lines     |                 | available             | available                           | available           |

Note: Specific IC50 values for all cell lines are not publicly available in the reviewed literature. The ">40x" fold improvement is reported for the Tera-1 cell line.[2]

Experimental Protocol: Cell Viability (MTT) Assay

A detailed protocol for the MTT assay used to determine the IC50 values is outlined below.





Click to download full resolution via product page

Workflow for the MTT cell viability assay.

#### **Preclinical Toxicology**

Toxicology studies of **NUC-7738** were conducted in beagle dogs. These studies were designed to assess the safety profile of the drug and to determine the maximum tolerated dose (MTD) in



a non-rodent species.

Table 2: Preclinical Toxicology of NUC-7738 in Beagle Dogs

| Parameter      | Finding                                                                                                                                         |
|----------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Species        | Beagle Dog                                                                                                                                      |
| Dosing Regimen | Details not publicly available                                                                                                                  |
| Key Findings   | Specific organ toxicities, NOAEL, and pharmacokinetic parameters (Cmax, Tmax, half-life) are not detailed in the publicly available literature. |

Note: The detailed results of the preclinical toxicology studies are contained within a proprietary toxicology study report and are not publicly available.

## **Clinical Development: The NuTide:701 Trial**

**NUC-7738** is currently being evaluated in the NuTide:701 clinical trial, a Phase 1/2 study in patients with advanced solid tumors.[1]

#### **Trial Design**

The NuTide:701 study is a multi-part trial designed to assess the safety, pharmacokinetics, and preliminary efficacy of **NUC-7738**, both as a monotherapy and in combination with other anticancer agents.





Click to download full resolution via product page

Overall structure of the NuTide:701 clinical trial.

Key Eligibility Criteria (Illustrative):

- Adults with advanced solid tumors who have exhausted standard treatment options.
- Adequate organ function.
- ECOG performance status of 0 or 1.

#### **Clinical Findings**

Preliminary results from the NuTide:701 trial have been encouraging, demonstrating a favorable safety profile and signs of anti-cancer activity.

Table 3: Preliminary Efficacy from NuTide:701 (Melanoma Combination Cohort)



| Parameter                       | Result                                                                                                       |  |
|---------------------------------|--------------------------------------------------------------------------------------------------------------|--|
| Patient Population              | Metastatic melanoma patients refractory to or relapsed on prior PD-1 inhibitor therapy                       |  |
| Treatment                       | NUC-7738 in combination with pembrolizumab                                                                   |  |
| Number of Patients              | 12                                                                                                           |  |
| Disease Control Rate (DCR)      | 75% (9 out of 12 patients)[3]                                                                                |  |
| Partial Responses (PR)          | 2 out of 12 patients[3]                                                                                      |  |
| Notable Response                | One patient with prior progression on ipilimumab plus nivolumab achieved a 55% reduction in tumor volume.[3] |  |
| Progression-Free Survival (PFS) | 7 out of 12 patients had a PFS of > 5 months.[3]                                                             |  |
| Safety                          | The combination was reported to have a favorable safety profile.[3]                                          |  |

Note: These are preliminary data from a small patient cohort and require confirmation in larger studies.

#### Conclusion

**NUC-7738** represents a promising new approach to cancer therapy, effectively overcoming the historical limitations of its parent compound, cordycepin. By leveraging ProTide technology, **NUC-7738** demonstrates enhanced potency and a novel mechanism of action that includes the disruption of RNA polyadenylation and inhibition of the NF-κB pathway. Early clinical data from the NuTide:701 trial are encouraging, particularly in heavily pre-treated melanoma patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **NUC-7738** across a range of malignancies. The ongoing development of this agent highlights the power of innovative drug delivery technologies to unlock the potential of potent, naturally derived anti-cancer compounds.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NuCana Presents Promising Data on NUC-7738 at the [globenewswire.com]
- 2. Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3'-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NuCana Presents Encouraging Data on NUC-7738 in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
- 4. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucana.com [nucana.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. manilatimes.net [manilatimes.net]
- To cite this document: BenchChem. [NUC-7738: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854623#discovery-and-development-history-of-nuc-7738]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com